BenchChemオンラインストアへようこそ!

3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Lipophilicity CNS penetration Structure-activity relationship

This benzamide-phenylmorpholine hybrid (CAS 953969-44-3) is a unique structural probe for CNS receptor screening. The 3,4-dichloro substitution pattern and 2-phenylmorpholine moiety (estimated ΔLogP ≈ +1.5–2.0) confer superior predicted BBB permeability vs. unsubstituted morpholine analogs. Procure alongside CAS 304506-91-0 (unsubstituted morpholine matched pair) and CAS 953915-61-2 (propyl-linked comparator) for systematic linker SAR and dopamine D2/D3 selectivity profiling. Ideal for target deconvolution panels.

Molecular Formula C19H20Cl2N2O2
Molecular Weight 379.28
CAS No. 953969-44-3
Cat. No. B2923549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
CAS953969-44-3
Molecular FormulaC19H20Cl2N2O2
Molecular Weight379.28
Structural Identifiers
SMILESC1COC(CN1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C19H20Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)22-8-9-23-10-11-25-18(13-23)14-4-2-1-3-5-14/h1-7,12,18H,8-11,13H2,(H,22,24)
InChIKeyJMVQKWHMNGXGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide (CAS 953969-44-3): Structural Identity and Procurement Baseline


3,4-Dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a 3,4-dichlorophenyl ring linked via an amide bond to an ethyl spacer, which terminates in a 2-phenyl-substituted morpholine moiety . Its molecular formula is C19H20Cl2N2O2, with a molecular weight of 379.28 g/mol . The compound incorporates the 2-phenylmorpholine scaffold, a structural motif associated with monoamine transporter and receptor interactions, while the benzamide portion is reminiscent of dopamine D2/D3 receptor antagonists [1]. However, a comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) did not yield any peer-reviewed quantitative bioactivity data or target engagement profiles specifically indexed to this CAS number, indicating that its biological annotation remains largely uncharacterized in the public domain.

Why 3,4-Dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide Cannot Be Reliably Substituted by In-Class Benzamide or Morpholine Analogs


The target compound sits at the intersection of two pharmacophore families—the benzamide class (often associated with dopamine receptor antagonism) and the 2-phenylmorpholine class (associated with monoamine releasing activity) . The precise 3,4-dichloro substitution pattern on the benzamide ring and the 2-phenyl decoration on the morpholine ring each exert independent and potentially synergistic effects on molecular recognition, lipophilicity, and metabolic stability . Generic substitution with the unsubstituted morpholine analog 3,4-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide (CAS 304506-91-0) or the non-chlorinated benzamide analog N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide would eliminate key pharmacophoric elements, rendering any structure-activity relationship (SAR) comparison invalid without explicit head-to-head data. Furthermore, the ethyl linker length distinguishes this compound from propyl-linked analogs (e.g., CAS 953915-61-2), which may exhibit divergent conformational preferences and target engagement kinetics . Absent publicly available target-specific data, substitution decisions must be guided by these structural distinctions alone.

Quantitative Differentiation Evidence for 3,4-Dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide vs. Closest Structural Analogs


2-Phenylmorpholine Moiety vs. Unsubstituted Morpholine: Lipophilicity-Driven Differentiation for CNS Target Engagement

The 2-phenyl substituent on the morpholine ring is predicted to increase lipophilicity (LogP) by approximately 1.5–2.0 log units compared to the unsubstituted morpholine analog 3,4-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide (CAS 304506-91-0), based on the Hansch-Leo fragmental constant for a phenyl group (π = 1.96) [1]. This increased lipophilicity is consistent with the known CNS-active profile of 2-phenylmorpholine derivatives, which act as norepinephrine-dopamine releasing agents (NDRAs), whereas unsubstituted morpholine benzamides lack this pharmacophoric feature [2].

Lipophilicity CNS penetration Structure-activity relationship

3,4-Dichloro vs. 2,4-Dichloro Benzamide Regioisomerism: Differential Dopamine Receptor Subtype Engagement

Within the benzamide class, the position of chlorine substituents on the phenyl ring is a critical determinant of dopamine D2 vs. D3 receptor subtype selectivity. The 3,4-dichloro pattern present in this compound is distinct from the 2,4-dichloro pattern found in certain comparator benzamides (e.g., 2,4-dichloro-N-(2-morpholin-4-ylethyl)benzamide), and this difference could influence receptor subtype preference [1]. In the broader benzamide SAR context, 2,3-dichloro and 3,4-dichloro substitution patterns on benzamide D3 receptor antagonists have been associated with enhanced D3 receptor affinity relative to alternative halogenation patterns, though this inference has not been validated specifically for the 2-phenylmorpholine-containing series [1].

Dopamine receptor Regioisomerism Benzamide pharmacology

Ethyl Linker Chain Length: Differentiation from Propyl-Linked 2-Phenylmorpholine Benzamides

The target compound features a two-carbon ethyl linker between the amide nitrogen and the morpholine ring nitrogen. This distinguishes it from commercially available propyl-linked analogs such as 2,4,6-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 953915-61-2) or 3,4-difluoro-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide (CAS 954246-78-7) . Linker length in flexible benzamide ligands directly modulates the entropic cost of binding and can shift the optimal distance between the benzamide and morpholine pharmacophores by approximately 1.2–1.5 Å (per additional methylene unit) [1]. While no head-to-head comparison exists for these specific compounds, the established principle in GPCR ligand design is that ethyl- vs. propyl-linked analogs frequently exhibit divergent affinity and functional activity profiles [1].

Linker optimization Conformational flexibility Target binding kinetics

Absence of Public Bioactivity Data: A Differential Risk Factor for Procurement

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and Google Patents did not return any quantitative bioactivity data (IC50, Ki, EC50) or target annotation specifically matching the InChIKey or CAS number of 3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide [1]. This stands in contrast to the unsubstituted morpholine analog (CAS 304506-91-0), which, while also lacking primary literature data, benefits from a more extensively characterized morpholine benzamide class [1]. For procurement decision-makers, this data gap means that this compound is effectively an uncharacterized chemical probe, whereas certain reference benzamides (e.g., sulpiride, amisulpride) have well-established pharmacological profiles that can guide experimental design [2]. This compound should be viewed as a SAR exploration tool rather than a validated pharmacological agent.

Data availability Procurement risk Annotation gap

Recommended Application Scenarios for 3,4-Dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide Based on Structural Differentiation Evidence


CNS-Targeted Dopamine Receptor SAR Exploration Requiring Enhanced Lipophilicity

This compound is best deployed as a structural probe in CNS-focused dopamine receptor screening panels, where the 2-phenylmorpholine moiety (estimated ΔLogP ≈ +1.5–2.0 vs. unsubstituted morpholine) is predicted to confer superior passive blood-brain barrier permeability [1]. Researchers seeking to compare the impact of phenyl substitution on CNS receptor engagement can use this compound alongside the unsubstituted morpholine analog (CAS 304506-91-0) as a matched pair, with the explicit caveat that both compounds currently lack publicly available target engagement data [1].

Benzamide Regioisomer Selectivity Profiling for Dopamine D2 vs. D3 Receptor Subtypes

The 3,4-dichloro substitution pattern distinguishes this compound from 2,4-dichloro benzamide regioisomers and merits systematic side-by-side profiling in dopamine D2 and D3 receptor binding assays [2]. Given that benzamide positional isomerism can drive >10-fold selectivity differences in certain chemotypes, this compound holds value as a comparator in SAR studies aimed at defining the contribution of chlorine position to receptor subtype preference within the phenylmorpholine sub-series [2].

Linker Length Optimization Studies in Phenylmorpholine-Benzamide Hybrids

This ethyl-linked compound serves as the two-carbon linker reference point in systematic linker SAR campaigns. When screened alongside propyl-linked analogs (e.g., CAS 953915-61-2 or CAS 954246-78-7), researchers can probe the impact of N-to-N pharmacophore distance on target binding affinity and functional activity . Procurement for this purpose requires that all linker variants be sourced simultaneously to ensure valid cross-comparison within a single experimental batch .

De Novo Pharmacological Annotation and Target Deconvolution Studies

Given the complete absence of annotated targets for this compound in public databases, it is suitable for broad-panel selectivity screening (e.g., CEREP/BioPrint-type panels) aimed at establishing its primary molecular target(s) de novo [3]. The structural hybrid nature of the molecule—bridging benzamide and phenylmorpholine pharmacophores—makes it a candidate for identifying novel polypharmacology at the intersection of aminergic GPCRs and monoamine transporters [3]. The procurement justification should explicitly cite the need for target deconvolution as the study objective [3].

Quote Request

Request a Quote for 3,4-dichloro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.